

Application Notes and Protocols for Nigericin-Induced NLRP3 Inflammasome Activation

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the induction of NLRP3 inflammasome activation using **nigericin**, a potent microbial toxin from Streptomyces hygroscopicus. This protocol is applicable to various cell types, including human and murine macrophages and dendritic cells, and is a cornerstone for studying innate immunity and inflammatory diseases.

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes the pro-inflammatory cytokines pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[1][2] This process can also induce a form of inflammatory cell death known as pyroptosis.[1]

Canonical activation of the NLRP3 inflammasome is a two-step process:

• Priming (Signal 1): This initial step is typically induced by microbial components like lipopolysaccharide (LPS), which activate signaling pathways such as NF-κB. This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.[2][3]



Activation (Signal 2): The second signal is provided by a variety of stimuli, including poreforming toxins like nigericin. Nigericin acts as a potassium ionophore, causing an efflux of
potassium ions (K+) from the cell.[3][4] This drop in intracellular K+ concentration is a key
trigger for the assembly and activation of the NLRP3 inflammasome complex, which consists
of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a
CARD), and pro-caspase-1.[2][3]

While this two-step model is widely accepted, some studies suggest that in certain cell types, such as human monocytes, priming may not be strictly necessary for NLRP3 activation and IL-18 release.[5][6]

Quantitative Data Summary

The following tables summarize typical concentrations and incubation times for inducing NLRP3 inflammasome activation with LPS and **nigericin** in various cell types.

Table 1: Reagent Concentrations for NLRP3 Inflammasome Activation



Reagent	Cell Type	Concentration	Reference
Lipopolysaccharide (LPS)	THP-1 cells	1 μg/mL	[5][6]
Cerebral Organoids	100 ng/mL	[7]	
Bone Marrow-Derived Macrophages (BMDMs)	1 μg/mL	[8]	
Peripheral Blood Mononuclear Cells (PBMCs)	0.1 μg/mL	[9]	
Nigericin	THP-1 cells	10 μΜ	[5][6]
Cerebral Organoids	10 μΜ	[7]	
BMDMs	20 μΜ	[8]	_
Human Epithelial Cells	1 - 5 μΜ	[10]	_
Various Cell Lines	1 - 10 μΜ	[4]	_

Table 2: Incubation Times for NLRP3 Inflammasome Activation

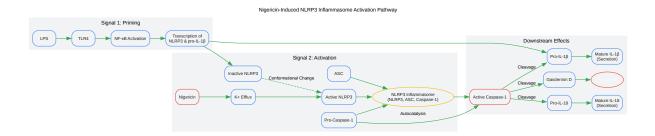


Step	Reagent	Cell Type	Incubation Time	Reference
Priming	LPS	THP-1 cells	4 hours	[5][6]
LPS	Cerebral Organoids	3 hours	[7]	
LPS	BMDMs	5 hours	[8]	_
LPS	PBMCs	3 hours	[9]	
Activation	Nigericin	THP-1 cells	45 minutes - 2 hours	[5][11]
Nigericin	Cerebral Organoids	1, 4, or 16 hours	[7]	
Nigericin	BMDMs	30 minutes	[8]	_
Nigericin	PBMCs	30 minutes	[9]	_

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of **nigericin**-induced NLRP3 inflammasome activation and a general experimental workflow.

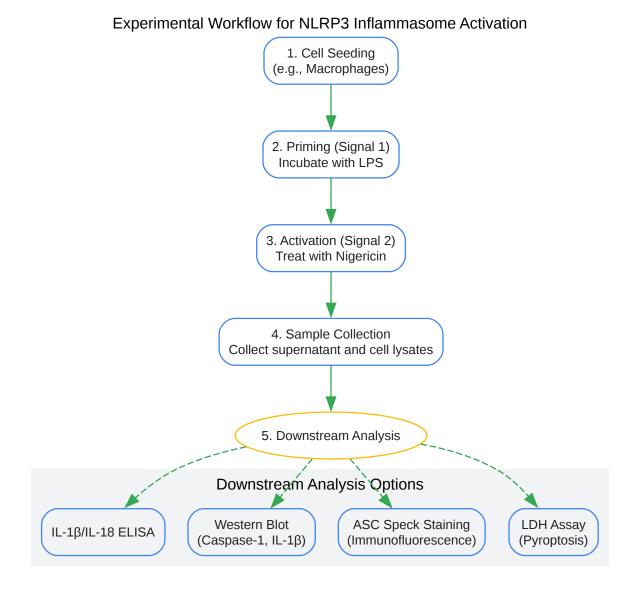




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 $\label{lem:caption:signaling} \textbf{Caption: Signaling pathway of } \textbf{nigericin-} \textbf{induced NLRP3 inflammasome activation.}$





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Caption: General experimental workflow for studying NLRP3 inflammasome activation.

Experimental Protocols Materials and Reagents

- Cell line of choice (e.g., THP-1 monocytes, bone marrow-derived macrophages)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)
- Lipopolysaccharide (LPS) from E. coli O111:B4



- Nigericin sodium salt
- Phosphate-buffered saline (PBS)
- Reagents for downstream analysis (ELISA kits, antibodies for Western blotting, etc.)

Protocol for NLRP3 Inflammasome Activation in THP-1 Monocytes

This protocol is a standard method for inducing NLRP3 inflammasome activation.

- · Cell Seeding:
 - Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well in complete RPMI-1640 medium.
 - For differentiation into macrophage-like cells, treat with 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Replace the medium with fresh complete medium and rest the cells for 24 hours before the experiment.
- Priming (Signal 1):
 - Prime the cells by adding LPS to a final concentration of 1 μg/mL.[5][6]
 - Incubate for 4 hours at 37°C in a 5% CO2 incubator.[5][6]
 - Include a non-primed control group (cells treated with vehicle).
- Activation (Signal 2):
 - After the priming step, add nigericin to a final concentration of 10 μM.[5][6]
 - Incubate for 45-60 minutes at 37°C in a 5% CO2 incubator.[5][12]
 - Include control groups treated with LPS alone and nigericin alone.
- Sample Collection:



- After incubation, centrifuge the plate at 500 x g for 5 minutes.
- Carefully collect the supernatant for cytokine analysis (e.g., IL-1β ELISA) and LDH assay.
- Wash the cells once with cold PBS.
- Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) for Western blot analysis.

Downstream Analysis Protocols

- 1. IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
- Principle: ELISA is used to quantify the amount of secreted IL-1β in the cell culture supernatant.[13][14] A capture antibody specific for IL-1β is coated onto a microplate. The sample is added, and any IL-1β present binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured IL-1β. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of IL-1β.[14]

Procedure:

- Use a commercially available human IL-1β ELISA kit and follow the manufacturer's instructions.
- Briefly, add standards and collected supernatants to the antibody-coated wells.
- Incubate, wash, and then add the detection antibody.
- Incubate, wash, and add the enzyme conjugate (e.g., streptavidin-HRP).
- Incubate, wash, and add the substrate solution.
- Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
- \circ Calculate the concentration of IL-1 β in the samples based on the standard curve.



2. Western Blot for Caspase-1 Cleavage

 Principle: Western blotting is used to detect the cleavage of pro-caspase-1 (p45) into its active subunits (p20 and p10), a hallmark of inflammasome activation.[13][15]

Procedure:

- Determine the protein concentration of the cell lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
- Incubate the membrane with a primary antibody specific for caspase-1 that can detect both the pro-form and the cleaved fragments.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Image the blot using a chemiluminescence detection system. A decrease in the p45 band and the appearance of the p20 band indicate caspase-1 activation.

3. Immunofluorescence for ASC Speck Formation

 Principle: Upon inflammasome activation, the ASC adaptor protein polymerizes to form a large, single perinuclear structure known as the "ASC speck". This can be visualized by immunofluorescence microscopy.[16]

Procedure:

 Seed cells on glass coverslips in a multi-well plate and perform the inflammasome activation protocol as described above.



- After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[16]
- Wash the cells with PBS and permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
- Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
- Incubate with a primary antibody against ASC overnight at 4°C.
- Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
- Wash the cells and mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
- Visualize the cells using a fluorescence or confocal microscope. The formation of a single, bright fluorescent speck per cell indicates ASC polymerization and inflammasome activation.[16]

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